molecular formula C8H10OS B8484281 3-Methoxy-5-methylbenzenethiol

3-Methoxy-5-methylbenzenethiol

Cat. No. B8484281
M. Wt: 154.23 g/mol
InChI Key: QPVKAYGIJOBPTO-UHFFFAOYSA-N
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Patent
US08101605B2

Procedure details

A mixture of S-3-methoxy-5-methylphenyl dimethylcarbamothioate (10) (4.10 g, 18.2 mmol) and KOH (6.0 g) in MeOH (200 mL) was refluxed for 2 h. After cooling, the mixture was concentrated and diluted with EtOAc (500 mL). The organics were washed with 1N HCl (50 mL), brine (2×50 mL), dried (Na2SO4), and concentrated to give 3-methoxy-5-methylbenzenethiol (11) (2.80 g, quant.) as a colourless oil.
Name
S-3-methoxy-5-methylphenyl dimethylcarbamothioate
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C(=O)[S:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([O:12][CH3:13])[CH:6]=1.[OH-].[K+]>CO>[CH3:13][O:12][C:7]1[CH:6]=[C:5]([SH:4])[CH:10]=[C:9]([CH3:11])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
S-3-methoxy-5-methylphenyl dimethylcarbamothioate
Quantity
4.1 g
Type
reactant
Smiles
CN(C(SC1=CC(=CC(=C1)C)OC)=O)C
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc (500 mL)
WASH
Type
WASH
Details
The organics were washed with 1N HCl (50 mL), brine (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1)C)S
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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